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Compound of Interest

Compound Name: 2-Chloro-3-fluoro-6-methylpyridine

Cat. No.: B1452155 Get Quote

An In-Depth Technical Guide to 2-Chloro-3-fluoro-6-methylpyridine: Properties, Reactivity,

and Applications

Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and

agrochemical research, the utility of a molecule is often defined by its functionality and potential

for selective modification. 2-Chloro-3-fluoro-6-methylpyridine stands as a premier example

of a heterocyclic building block, engineered with a specific arrangement of substituents that

offer a powerful toolkit for the synthetic chemist. Its pyridine core is a common motif in

biologically active compounds, and the strategic placement of chloro, fluoro, and methyl groups

imparts a unique reactivity profile crucial for constructing complex molecular architectures.[1][2]

This guide, intended for researchers, scientists, and drug development professionals, provides

a comprehensive technical overview of 2-Chloro-3-fluoro-6-methylpyridine. Moving beyond a

simple datasheet, we will explore the causality behind its synthetic utility, present a practical

experimental workflow, and contextualize its role in the development of next-generation

chemical entities.

Part 1: Chemical Identity and Physicochemical
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A precise understanding of a reagent's fundamental properties is the bedrock of successful and

reproducible chemical synthesis. 2-Chloro-3-fluoro-6-methylpyridine is identified by several

names and codes, with its key properties summarized below.

Structural and Identity Data
Caption: Chemical Structure of 2-Chloro-3-fluoro-6-methylpyridine.

Table 1: Chemical Identifiers and Properties

Parameter Value Source(s)

IUPAC Name
2-chloro-3-fluoro-6-
methylpyridine

[3][4]

Synonyms 2-Chloro-3-fluoro-6-picoline [1][5]

CAS Registry No. 374633-32-6 [3][4]

Molecular Formula C₆H₅ClFN [3][4]

Molecular Weight 145.56 g/mol [3][4]

Appearance
Off-white to light yellow

solid/crystal
[1][5]

Boiling Point
167.8 ± 35.0 °C (at 760

mmHg)
[1]

Density ~1.3 g/cm³ [1]

Flash Point 55.3 ± 25.9 °C [1]

InChIKey
BGDYLOGCMJAUHR-

UHFFFAOYSA-N
[4]

| Storage | Store at 2-8°C under inert gas |[5] |

Part 2: The Synthetic Rationale: A Tale of Three
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As application scientists, we move beyond simply listing properties to understanding why a

molecule is designed a certain way. The synthetic value of 2-Chloro-3-fluoro-6-
methylpyridine arises from the deliberate electronic and steric interplay of its three functional

groups.

The Chloro Group (Position 2): The Leaving Group. The chlorine atom at the C2 position,

alpha to the ring nitrogen, is the primary site for reactivity. It serves as an excellent leaving

group in nucleophilic aromatic substitution (SₙAr) reactions. This is the most common and

powerful method for functionalizing such heterocycles, allowing for the introduction of a vast

array of nucleophiles (N-, O-, S-, and C-based).[6]

The Fluoro Group (Position 3): The Activator. The highly electronegative fluorine atom at the

C3 position exerts a strong electron-withdrawing inductive effect. This effect polarizes the

pyridine ring, making the C2 position more electrophilic and thus significantly more

susceptible to nucleophilic attack. This activation is critical for achieving high yields and mild

reaction conditions in SₙAr processes.[6]

The Methyl Group (Position 6): The Modulator. The electron-donating methyl group at C6

serves two purposes. First, it modulates the overall electronics of the ring, subtly influencing

reactivity. Second, and more critically, it provides a steric handle that can direct the

conformation of molecules derived from this scaffold, which is often a key factor in optimizing

binding affinity in drug candidates. It also blocks reaction at that site, ensuring

regioselectivity.

This triad of substituents creates a self-validating system for regioselective synthesis. Chemists

can reliably target the C2 position for modification while the rest of the molecule remains intact,

a cornerstone of efficient and predictable multi-step synthesis.

Part 3: Experimental Protocol: Suzuki-Miyaura
Cross-Coupling
To demonstrate the practical utility of 2-Chloro-3-fluoro-6-methylpyridine, we present a

representative protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is a

fundamental tool for creating C-C bonds and is widely used in drug discovery to couple

heterocyclic halides with aryl or vinyl boronic acids.
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Objective:
To synthesize 2-Aryl-3-fluoro-6-methylpyridine by coupling 2-Chloro-3-fluoro-6-
methylpyridine with a generic arylboronic acid.

Causality of Experimental Choices:
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is chosen because

palladium can efficiently cycle between Pd(0) and Pd(II) oxidation states, which is the

mechanistic basis for this cross-coupling reaction.

Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid,

forming a more nucleophilic boronate species that can transmetalate to the palladium center.

Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is used. The

organic solvent solubilizes the starting materials and catalyst, while water is necessary to

dissolve the inorganic base.

Inert Atmosphere: The reaction is run under an inert atmosphere (Nitrogen or Argon)

because the Pd(0) species in the catalytic cycle is sensitive to oxidation by air, which would

deactivate the catalyst.

Step-by-Step Methodology:
Vessel Preparation: To a flame-dried Schlenk flask, add 2-Chloro-3-fluoro-6-
methylpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate

(2.5 eq).

Inerting: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15

minutes.

Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and

water (typically a 4:1 to 5:1 ratio by volume) via syringe.

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask under a

positive flow of inert gas.

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed

(typically 4-12 hours).

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by

column chromatography on silica gel to yield the final product.

Workflow Visualization
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7. Cool & Perform
Aqueous Workup

8. Purify by Column
Chromatography Final Product

Click to download full resolution via product page

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Part 4: Applications in Drug Discovery
Halogenated pyridines are indispensable building blocks in medicinal chemistry.[7][8] 2-Chloro-
3-fluoro-6-methylpyridine is particularly valuable as a starting point for synthesizing libraries

of compounds for structure-activity relationship (SAR) studies. By replacing the C2-chloro

group with various amines, alcohols, thiols, or carbon nucleophiles, researchers can

systematically probe the binding pocket of a biological target, such as a protein kinase.

For instance, a lead compound containing the 3-fluoro-6-methylpyridine core might show

moderate inhibitory activity against a cancer-related kinase. Using the Suzuki protocol

described above, chemists can synthesize dozens of analogues where the C2 position is

decorated with different aryl groups to enhance potency, selectivity, and pharmacokinetic

properties.

Illustrative Signaling Pathway
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Caption: Inhibition of a kinase pathway by a drug derived from the pyridine scaffold.

Part 5: Safety and Handling
Proper handling of any chemical reagent is paramount for laboratory safety. While a specific

safety data sheet (SDS) for 2-Chloro-3-fluoro-6-methylpyridine should always be consulted,
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the general precautions for halogenated pyridines apply.

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or

goggles, a lab coat, and chemical-resistant gloves.[9][10]

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid

breathing dust, fumes, or vapors.[9] Avoid contact with skin and eyes. Wash hands

thoroughly after handling.[9][10]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from

incompatible materials.[9]

Table 2: GHS Hazard Information (Representative)

Hazard Class Statement
Precautionary Codes
(Examples)

Acute Toxicity, Oral
H302: Harmful if
swallowed

P264, P270, P301+P312

Skin Irritation H315: Causes skin irritation
P280, P302+P352,

P332+P313

Eye Irritation
H319: Causes serious eye

irritation
P280, P305+P351+P338

| STOT, Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340 |

Note: This table is based on hazards associated with similar halogenated pyridine compounds

and should be used for guidance only. Always refer to the vendor-specific SDS.

Conclusion
2-Chloro-3-fluoro-6-methylpyridine is more than just an intermediate; it is a carefully

designed tool for chemical innovation. Its value lies in the predictable and selective reactivity

conferred by its unique substitution pattern, enabling chemists to efficiently build molecular

complexity. For professionals in drug discovery and agrochemical development, this compound

serves as a reliable and versatile scaffold for creating novel, high-value molecules. A thorough
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understanding of its properties, reactivity, and handling is essential for unlocking its full

synthetic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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